molecular formula C24H27NO5S B6363160 N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide CAS No. 1253528-15-2

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide

Cat. No. B6363160
CAS RN: 1253528-15-2
M. Wt: 441.5 g/mol
InChI Key: HZWISMAVMPZJLZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide, also known as DEPES, is a synthetic compound that has been studied for its potential biomedical applications. DEPES has been found to have a wide range of effects on biochemical and physiological processes, including its ability to modulate the activity of enzymes, hormones, and other signaling molecules.

Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review

Sulfonamides have been a cornerstone in the development of bacteriostatic antibiotics used to treat bacterial infections. Beyond their antibacterial applications, sulfonamides have found utility in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral agents against HIV, anticancer agents, and drugs for Alzheimer’s disease. The versatility of sulfonamide compounds has made them valuable in developing drugs for conditions like cancer, glaucoma, inflammation, and dandruff. The ongoing research and patent literature from 2013 to the present have highlighted the expanding role of sulfonamide inhibitors in medicinal chemistry, underscoring their potential in addressing a wide range of health conditions (Gulcin & Taslimi, 2018).

Recent Advances in Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives, following chemical modifications, have shown a broad spectrum of bioactivity, making them critical in medicinal applications. These derivatives are involved in treating infectious diseases, cancer, parasitic infections, inflammatory conditions, convulsions, glaucoma, diabetes, epilepsy, and other neurological diseases. The development of sulfonamide-based drugs continues to be a vibrant area of research, promising new therapeutic agents with high activity and low toxicity. This comprehensive review indicates a hopeful direction for the design of new sulfonamide drug molecules (He Shichao et al., 2016).

From Antibacterial to Antitumour Agents

Sulfonamides' role in medicinal chemistry has evolved from antibacterial agents to a broader spectrum of pharmacological applications, including antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity and simplicity of synthesizing sulfonamides have facilitated the development of a variety of derivatives with significant biological activities. This shift highlights the importance of sulfonamides in the development of bioactive substances, especially in exploring potential antitumor properties (Helloana Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-3-28-23-15-10-19(18-24(23)29-4-2)16-17-25-31(26,27)22-13-11-21(12-14-22)30-20-8-6-5-7-9-20/h5-15,18,25H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWISMAVMPZJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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